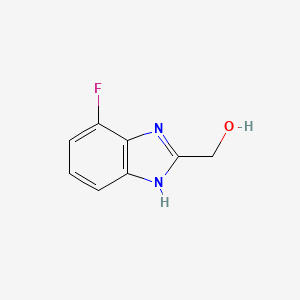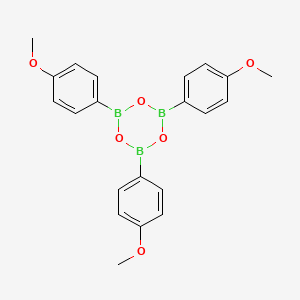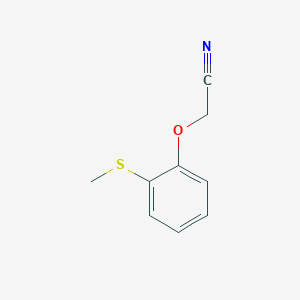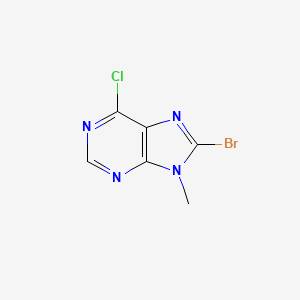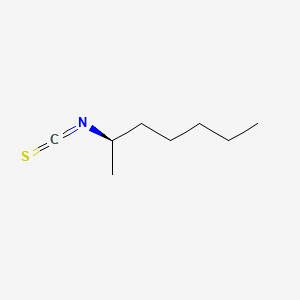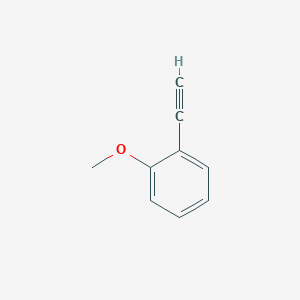
1-乙炔基-2-甲氧基苯
概述
描述
1-Ethynyl-2-methoxybenzene, also known as 2-Ethynylanisole, is an acetylene derivative . It has a molecular formula of C9H8O and a molecular weight of 132.16 .
Synthesis Analysis
1-Ethynyl-2-methoxybenzene can be synthesized by reacting 2-iodoanisole with trimethylsilylacetylene followed by the deprotection of the trimethylsilyl group . It may also be used in the synthesis of 1,4-bis (2-methoxyphenyl)-2-methylbenzene .Molecular Structure Analysis
The molecular structure of 1-Ethynyl-2-methoxybenzene consists of a benzene ring with an ethynyl (C≡CH) and a methoxy (OCH3) group attached to it .Chemical Reactions Analysis
1-Ethynyl-2-methoxybenzene, being an acetylene derivative, can participate in various chemical reactions. For instance, its reaction with 2-diazo-5,5-dimethylcyclohexanedione (diazodimedone) has been reported to afford cycloadducts .Physical And Chemical Properties Analysis
1-Ethynyl-2-methoxybenzene is a colorless to light yellow to light orange clear liquid . It has a boiling point of 197 °C, a density of 1.022 g/mL at 25 °C, and a refractive index of n20/D 1.5720 .科学研究应用
化学中的合成与表征
乙炔基官能化芳香族配体和铂配合物:合成了一系列刚性棒状保护和末端二炔烃,包括甲氧基苯的衍生物。这些新的乙炔基官能化配体和铂(II) σ-乙炔基配合物显示出大量的供体-受体相互作用和光致发光,表明在材料科学中具有潜在应用 (Khan 等,2003)。
聚合过程:1-乙炔基-2-甲氧基苯衍生物参与均聚和共聚反应,生成具有高区域和立体选择性的聚(亚芳基乙炔亚乙烯基) π-共轭均聚物。这些聚合物在导电材料领域具有潜在应用 (Pasquini 等,2009)。
新型交联聚合物:研究探索了新型交联聚(环氧乙烷)接枝聚(1-羟基-2-甲氧基苯酚)共聚物的形成。这些共聚物表现出增强的热稳定性和蓝光发射特性,表明它们在高级材料应用中的用途 (Huang 等,2012)。
环境和分析化学
大气反应和污染物:甲氧基苯是一种与 1-乙炔基-2-甲氧基苯相关的化合物,被认为是一种潜在的空气污染物。对其与臭氧反应的研究提供了对环境影响和大气化学的见解 (Sun 等,2016)。
检测分析方法:已经开发了先进的分析方法来测定生物材料中的甲氧基羟基苯,提供了可以应用于 1-乙炔基-2-甲氧基苯等相关化合物的技术 (Chernova 等,2020)。
电化学研究:甲氧基氯(甲氧基苯的衍生物)的电化学还原研究揭示了机械见解,这些见解可能与理解类似化合物的电化学行为有关 (McGuire & Peters,2016)。
先进材料应用
光电性质:涉及甲氧基苯衍生物的交联聚(对亚苯基乙炔)的研究突出了它们有趣的光电性质。这些材料在电子和光子学中具有潜在应用,是使用钯催化的缩聚合成的 (Hittinger 等,2004)。
有机化学中的光谱性质:对 1,3,5-三(芳基炔基)-2,4,6-三甲氧基苯的合成和光谱性质的研究揭示了这些分子内电子相互作用的见解,这可以为开发具有定制光学性质的新材料提供信息 (Hennrich,2004)。
安全和危害
1-Ethynyl-2-methoxybenzene is classified as a combustible liquid (H227). It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. It should be stored in a well-ventilated place and kept away from heat/sparks/open flames/hot surfaces .
作用机制
Target of Action
It is known that this compound is an aromatic acetylene derivative , which suggests that it may interact with a variety of biological targets, including enzymes and receptors, depending on its specific chemical structure and properties.
Biochemical Pathways
It has been reported that this compound can react with 2-diazo-5,5-dimethylcyclohexanedione (diazodimedone) to afford cycloadducts . This suggests that it may participate in cycloaddition reactions, which are key steps in many biochemical pathways.
Pharmacokinetics
Its physical properties, such as its boiling point (197 °c), density (1022 g/mL at 25 °C), and refractive index (n20/D 15720), suggest that it may have certain bioavailability characteristics .
属性
IUPAC Name |
1-ethynyl-2-methoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O/c1-3-8-6-4-5-7-9(8)10-2/h1,4-7H,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFOVULIWACVAAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201311854 | |
| Record name | 1-Ethynyl-2-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201311854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
767-91-9 | |
| Record name | 1-Ethynyl-2-methoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=767-91-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Ethynyl-2-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201311854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-ethynyl-2-methoxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

